![molecular formula C10H8F2O2 B2761966 1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 1260664-89-8](/img/structure/B2761966.png)
1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid
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Overview
Description
“1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid” is a chiral compound . It has a molecular weight of 198.17 . The IUPAC name for this compound is "(1R,2R)-2- (3,4-difluorophenyl)cyclopropanecarboxylic acid" .
Synthesis Analysis
The synthesis of this compound is related to the field of organic synthesis, particularly for the preparation of triazolopyrimidine compounds . The synthesis involves the reaction of 3,4-Difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine . The obtained intermediate is then added to dichloro (p-cymene)ruthenium (II) dimer and (S, S)-2,6-bis (4-isopropyl-2-oxazolin-2-yl)pyridine, followed by the addition of ethyl diazoacetate .Molecular Structure Analysis
The InChI code for this compound is "1S/C10H8F2O2/c11-8-2-1-5 (3-9 (8)12)6-4-7 (6)10 (13)14/h1-3,6-7H,4H2, (H,13,14)/t6-,7+/m0/s1" . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, etc., are not mentioned in the search results.Scientific Research Applications
Synthesis of AZD6140
This compound is used as an intermediate in the synthesis of AZD6140 , an orally active reversible P2Y12 receptor antagonist . This receptor antagonist is used for the prevention of thrombosis .
Synthesis of Triazolopyrimidine Derivatives
It is also used in the synthesis of triazolopyrimidine derivatives , which act as P2T receptor antagonists .
Development of Enzymatic Processes
The compound plays a crucial role in the development of practical enzymatic processes. For instance, it has been used in the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester .
Green Chemistry Applications
The compound’s use in enzymatic processes contributes to green chemistry applications. These processes are environmentally friendly and have high biocatalytic productivity .
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics .
Mode of Action
It is known to interact with its target, beta-lactamase . The specific interaction and the resulting changes are yet to be elucidated.
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-7-3-1-2-6(8(7)12)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLLDERTVHHERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260664-89-8 |
Source
|
Record name | 1-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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